铝碲化物

描述

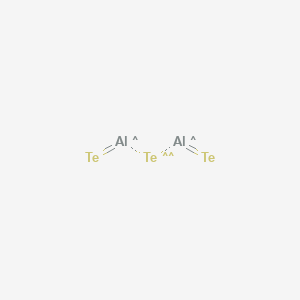

Aluminum telluride (Al2Te3) is a compound that is used as a semiconductor and in photo optic applications . It is a dark gray or black crystal . It has the shortest aluminum-tellurium distance reported for a molecular complex and the highest bond order reported for an interaction between these elements .

Synthesis Analysis

Aluminum telluride thin films can be synthesized using a systematically electrodeposited method at different applied anodic potentials (2–12 V) on conductive FTO glass substrates . The aluminum sheet is used as a source of Al3+ cation and the Na2TeO3 solution produces Te2- anion .

Molecular Structure Analysis

Aluminum telluride has a terminal Al=Te bond . This bond is stabilized by N-heterocyclic carbenes . The aluminum-telluride monomer exhibits high thermal stability .

Chemical Reactions Analysis

The aluminum-telluride monomer reacts with three equivalents of CO2 to form an unprecedented tellurocarbonate [CO2Te]2− substituted aluminum complex . This is the first example of a tellurium analogue of the carbonate [CO3]2− .

Physical And Chemical Properties Analysis

Aluminum telluride is a crystalline solid . It has a molecular weight of 436.8 g/mol . It is a dark gray or black crystal with an electrical resistivity (27°C) of 0.0054 ohm·cm . It can be formed by reacting Al and Te at 1000°C .

科学研究应用

铝离子电池的阴极材料:Wu等人(2019年)展示了棒状Cu1.81Te作为铝离子电池(AIBs)的新型阴极材料,由于碲化物中Al3+的扩散系数(Wu et al., 2019),提供了高初始放电容量和更快的动力学。

铝-碲复合材料中的转变温度研究:Distefano等人(1988年)研究了铝-碲复合材料中的超导转变温度,有助于理解这类系统的性质(Distefano et al., 1988)。

医用同位素的生产:Nye等人(2007年)探讨了铝碲化物在通过124Te(p,n)124I反应生产医用同位素124I中的应用,为辐照过程提供了稳定的靶材料(Nye et al., 2007)。

铝-碲电池中的穿梭效应抑制:Zhang等人(2020年)开发了一种抑制可充电铝-碲电池中穿梭效应的策略,显著提高了容量保持和能量密度(Zhang等人,2020年)。

铝-碲熔体中的蒸馏分离:Burabaeva等人(2022年)研究了利用基于相图的蒸馏从碲中提取二次铝原料的纯化方法,发现高温下有效的分离方法(Burabaeva等人,2022年)。

中红外光等离子吸收体:Tittl等人(2015年)在锗锑碲层上方展示了铝纳米天线阵列作为中红外范围中具有热成像能力的可切换完美吸收体(Tittl等人,2015年)。

铝掺杂碲薄膜的热电性能:Vallem等人(2019年)研究了铝掺杂对In2Te3薄膜热电功率的影响,显著增强了热电功率因子(Vallem et al., 2019)。

铁碲铝离子电池的长寿命:Yang等人(2022年)开发了一种铁碲包覆石墨烯的纳米复合材料用于铝离子电池,实现了显著的长周期性能(Yang et al., 2022)。

碲纳米米粒的合成:Wu等人(2015年)通过铝的电化学置换反应合成了碲纳米结构,创造了具有压电材料潜在应用的独特纳米结构(Wu et al., 2015)。

稳定铝电池中的碲:Zhang等人(2021年)开发了一种氮掺杂多孔碳载体来稳定铝电池中的碲,提高了材料利用率和循环稳定性(Zhang et al., 2021)。

安全和危害

There is limited information available on the safety and hazards of aluminum telluride. It is recommended to handle it with care and use appropriate safety measures .

Relevant Papers

The paper “An Aluminum Telluride with a Terminal Al=Te Bond and its Conversion to an Aluminum Tellurocarbonate by CO2 Reduction” provides valuable information about the properties and reactions of aluminum telluride .

属性

InChI |

InChI=1S/2Al.3Te | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETRTUZSQWNRQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al]=[Te].[Al]=[Te].[Te] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2Te3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black solid; [Pfaltz and Bauer MSDS] | |

| Record name | Aluminum telluride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Aluminum telluride | |

CAS RN |

12043-29-7 | |

| Record name | Aluminum telluride (Al2Te3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane](/img/structure/B80566.png)